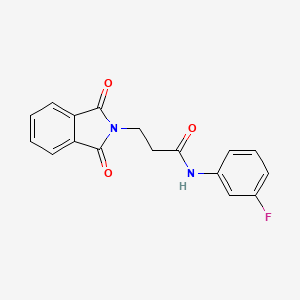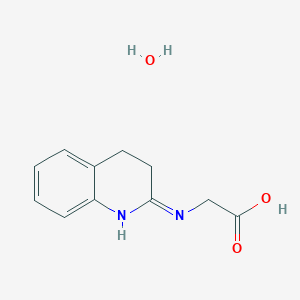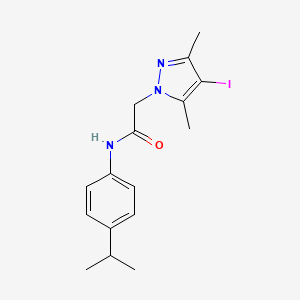![molecular formula C18H19NO5 B6128361 1-(2-furyl)-2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethanone](/img/structure/B6128361.png)
1-(2-furyl)-2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furyl)-2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethanone, also known as FMME, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and has the potential to be used as a therapeutic agent in the treatment of cancer.
Mechanism of Action
1-(2-furyl)-2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethanone acts as a small molecule inhibitor by binding to the active site of the targeted enzyme. This binding inhibits the activity of the enzyme, which subsequently leads to the inhibition of cancer cell proliferation and survival. 1-(2-furyl)-2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethanone has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, including histone deacetylase and DNA topoisomerase II.
Biochemical and Physiological Effects:
1-(2-furyl)-2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethanone has been shown to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. 1-(2-furyl)-2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethanone has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-furyl)-2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethanone is its ability to selectively target cancer cells while sparing normal cells. This compound has shown low toxicity in normal cells, making it a potential candidate for cancer therapy. However, the synthesis of 1-(2-furyl)-2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethanone is complex and requires expertise in organic chemistry. Additionally, the mechanism of action of 1-(2-furyl)-2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethanone is not fully understood, and further research is needed to elucidate its molecular targets.
Future Directions
There are several future directions for research involving 1-(2-furyl)-2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethanone. One direction is to further investigate the molecular targets of 1-(2-furyl)-2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethanone and its mechanism of action. This will help to identify the specific enzymes and pathways that are targeted by 1-(2-furyl)-2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethanone and will aid in the development of more effective cancer therapies. Another direction is to investigate the potential use of 1-(2-furyl)-2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethanone in combination with other cancer therapies, such as chemotherapy and radiation therapy. This may enhance the efficacy of current cancer therapies and improve patient outcomes. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 1-(2-furyl)-2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethanone as a potential cancer therapy.
Synthesis Methods
1-(2-furyl)-2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethanone can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis of 1-(2-furyl)-2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethanone involves the reaction of 2-(3-methoxybenzyl)-4-morpholinone with furan-2-carboxylic acid, followed by the reaction with acetic anhydride and triethylamine. The final product is obtained through the reaction with trifluoroacetic acid. The synthesis of 1-(2-furyl)-2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethanone is complex and requires expertise in organic chemistry.
Scientific Research Applications
1-(2-furyl)-2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethanone has been extensively studied for its potential use as a therapeutic agent in the treatment of cancer. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. 1-(2-furyl)-2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethanone has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
1-(furan-2-yl)-2-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-22-14-5-2-4-13(10-14)11-15-12-19(7-9-23-15)18(21)17(20)16-6-3-8-24-16/h2-6,8,10,15H,7,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWOOZFYTUBIQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-3-piperidinyl](3-pyridinyl)methanone](/img/structure/B6128285.png)


![5-(4-chlorophenyl)-N-[2-phenyl-2-(1-piperidinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6128304.png)
![6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B6128308.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-phenylacetamide](/img/structure/B6128313.png)
![methyl 2-[(3-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B6128322.png)
![3-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6128330.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6128351.png)
![N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6128357.png)

![2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B6128384.png)
![5-(1-{[2-(3-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6128390.png)